molecular formula C17H17FN4O2 B6490916 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea CAS No. 891104-74-8

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea

Cat. No.: B6490916
CAS No.: 891104-74-8
M. Wt: 328.34 g/mol
InChI Key: LJJSFNWBXJPJPM-UHFFFAOYSA-N
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Description

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a pyridinylmethyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-12-4-3-6-15(8-12)22-11-14(9-16(22)23)21-17(24)20-10-13-5-1-2-7-19-13/h1-8,14H,9-11H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJSFNWBXJPJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
  • 3-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
  • 3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea

Uniqueness

The presence of the fluorophenyl group in 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Biological Activity

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a pyrrolidinone ring and a urea functional group, suggests significant interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The molecular formula of this compound is C16H17FN2OC_{16}H_{17}FN_2O with a molecular weight of approximately 284.32 g/mol. The compound features:

  • A pyrrolidinone ring which is essential for its biological interactions.
  • A fluorophenyl group that enhances lipophilicity and potential receptor binding.
  • A urea linkage that may facilitate hydrogen bonding, improving binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the realm of anticancer effects and enzyme modulation. Here are key findings:

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar urea compounds show promising anticancer properties. For example, related compounds were tested against the NCI-60 human cancer cell lines, revealing varying degrees of cytotoxicity. The GI50 values (concentration required to inhibit cell growth by 50%) for several urea derivatives suggest that structural modifications can significantly impact their efficacy:

CompoundCell LineGI50 (µM)
Urea 11bHCT-1160.44
Urea 11cHCT-1160.23
Urea 11fHCT-1160.35
Hexyl UreaHCT-1160.36

These results indicate that structural characteristics such as lipophilicity and specific functional groups play crucial roles in anticancer activity .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The urea moiety may interact with active sites on enzymes, altering their activity.
  • Receptor Binding : The fluorophenyl group enhances binding to specific receptors, potentially modulating signaling pathways involved in cancer progression.
  • Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, which is vital for its therapeutic effects.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

  • A study synthesized various urea derivatives based on molecular modeling and evaluated their anticancer activities against multiple cancer cell lines .
  • Another investigation highlighted the importance of lipophilicity in predicting biological activity, suggesting that compounds with optimal LogP values tend to exhibit better cellular uptake and efficacy .

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